(R)-2-(Perfluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Perfluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a perfluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Perfluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and perfluorobenzene.
Reaction Conditions: The reaction may involve nucleophilic substitution or other coupling reactions under controlled conditions, such as specific temperatures, solvents, and catalysts.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis with optimizations for yield, cost, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(Perfluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: ®-2-(Perfluorophenyl)pyrrolidine can be used as a ligand in asymmetric catalysis, enhancing the selectivity and efficiency of catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as enzyme inhibition or receptor modulation.
Medicine
Therapeutics: Research may investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry
Materials Science: The compound may be used in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ®-2-(Perfluorophenyl)pyrrolidine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Perfluorophenyl)pyrrolidine: The enantiomer of the compound, with different stereochemistry.
2-(Trifluoromethyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a perfluorophenyl group.
Uniqueness
®-2-(Perfluorophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H8F5N |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
(2R)-2-(2,3,4,5,6-pentafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H8F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h4,16H,1-3H2/t4-/m1/s1 |
InChI Key |
RMFCCLXJEHCVBA-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.